Product packaging for Desethyl-PIPC(Cat. No.:CAS No. 59703-78-5)

Desethyl-PIPC

Cat. No.: B1202345
CAS No.: 59703-78-5
M. Wt: 489.5 g/mol
InChI Key: DUHMIUBGJVWIBF-KRWWSPQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethyl-Piperacillin (Desethyl-PIPC) is a microbiologically active human metabolite of the broad-spectrum β-lactam antibiotic, Piperacillin . It is formed from the parent drug in the human liver and has been detected in human plasma and urine following Piperacillin administration . This metabolite is a key subject for pharmacokinetic and drug metabolism research, as its formation is a unique human metabolic pathway not observed in common laboratory species such as rats . Studying this compound provides critical insights into the metabolic fate and clearance mechanisms of Piperacillin in humans, which is vital for understanding drug-drug interactions, optimizing dosage regimens, and assessing inter-individual variability in drug response. The presence of this active metabolite also has implications for the overall antibacterial activity and pharmacodynamic profile of Piperacillin-based therapies. This compound is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N5O7S B1202345 Desethyl-PIPC CAS No. 59703-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59703-78-5

Molecular Formula

C21H23N5O7S

Molecular Weight

489.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[(3,5-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H23N5O7S/c1-21(2)15(19(31)32)26-17(30)14(18(26)34-21)23-16(29)13(10-6-4-3-5-7-10)24-20(33)25-8-11(27)22-12(28)9-25/h3-7,13-15,18H,8-9H2,1-2H3,(H,23,29)(H,24,33)(H,31,32)(H,22,27,28)/t13?,14-,15+,18-/m1/s1

InChI Key

DUHMIUBGJVWIBF-KRWWSPQJSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C

Synonyms

deethyl-piperacillin
desethylpiperacillin

Origin of Product

United States

Metabolic Pathways and Biotransformation Dynamics of Desethyl Pipc

In Vitro Enzymatic Formation from Piperacillin (B28561) (PIPC)

The conversion of piperacillin to Desethyl-PIPC is a metabolic process that has been investigated using in vitro systems to identify the enzymes and tissues responsible.

The formation of this compound from piperacillin is mediated by specific isoforms of the Cytochrome P450 (CYP) enzyme system. Research has estimated that CYP2C8, CYP2A6, and the allelic variant CYP2C9*1 are involved in the desethylation of piperacillin. antibiotics.or.jp It is estimated that approximately 5% of an administered piperacillin dose is converted to this compound. antibiotics.or.jp

Further studies have explored the interaction between piperacillin and these enzymes. For instance, piperacillin has been shown to inhibit the activity of CYP2C8-mediated reactions, with a 50% inhibitory concentration (IC50) of 1.14 mM. researchgate.netjst.go.jpnih.gov This interaction underscores the role of CYP2C8 in the metabolism of piperacillin. While CYP2C9 and other isoforms like CYP2D6, CYP3A4, and CYP3A5 were also investigated, piperacillin did not show significant inhibitory or stimulatory effects on their primary metabolic activities at the tested concentrations. jst.go.jpnih.gov

Table 1: Cytochrome P450 Isoforms Implicated in this compound Formation

Enzyme/Isoform Role in this compound Formation Supporting Evidence
CYP2C8 Implicated in the conversion of Piperacillin to this compound. antibiotics.or.jp Piperacillin inhibits CYP2C8-mediated reactions. researchgate.netjst.go.jpnih.gov
CYP2A6 Estimated to be involved in the formation of this compound. antibiotics.or.jp CYP2A6 is a known polymorphic enzyme involved in drug metabolism. pediatrictrials.org

| CYP2C9*1 | The wild-type allele of CYP2C9 is estimated to contribute to this compound formation. antibiotics.or.jp | CYP2C9 is a major hepatic enzyme responsible for metabolizing many drugs. nih.gov |

The liver is the primary site for the metabolism of many xenobiotics, facilitated by enzymes located in subcellular fractions like microsomes. thermofisher.comoyc.co.jp In vitro studies utilizing human liver S9 mix, which contains both microsomal and cytosolic fractions, have demonstrated the formation of this compound from piperacillin. nih.govtrinova.de In a key study, S9 fractions from three different human liver donors were incubated with piperacillin, and all three were capable of producing this compound, although the rate of formation varied approximately eightfold among the individuals. nih.gov This confirms that the necessary enzymatic machinery for this specific metabolic reaction is present in the human liver. nih.gov The microsomal fraction of the liver is an enriched source of Cytochrome P450 enzymes, which are central to the Phase I metabolism that includes reactions like desethylation. thermofisher.comoyc.co.jp

While the liver is the principal metabolic organ, other tissues can also contribute to drug biotransformation. oulu.firesearchgate.net To investigate the potential for extrahepatic formation of this compound, in vitro studies have been conducted using subcellular fractions from other organs, such as the kidney. nih.gov Incubations of piperacillin with human kidney S9 mix, prepared from both the renal cortex and medulla, did not result in the detectable formation of this compound. nih.gov This finding suggests that the desethylation of piperacillin is predominantly, if not exclusively, a hepatic process and that the contribution of the kidneys to the genesis of this specific metabolite is negligible. nih.gov

Species-Specific Comparative Metabolism of Piperacillin Leading to this compound (e.g., Human vs. Rodent Models)

Significant differences can exist in drug metabolism between species, which is a critical consideration when extrapolating data from animal models to humans. cabidigitallibrary.org The formation of this compound appears to be a unique aspect of piperacillin metabolism in humans. In comparative in vitro studies, while human liver S9 fractions consistently produced this compound, no formation of the metabolite was detected in any incubations using liver S9 mix from rats. nih.gov This stark difference highlights a species-specific metabolic pathway for piperacillin, indicating that the enzymatic apparatus responsible for desethylation is either absent or has significantly different activity in rats compared to humans. nih.gov

Table 2: Comparative In Vitro Formation of this compound

Species Tissue Fraction This compound Formation Detected
Human Liver S9 Mix Yes
Human Kidney Cortex S9 Mix No
Human Kidney Medulla S9 Mix No
Rat Liver S9 Mix No

Data sourced from Miyauchi et al., 1997. nih.gov

Stoichiometric and Kinetic Analyses of this compound Formation in Recombinant Enzyme Systems

To precisely define the enzymatic process of this compound formation, stoichiometric and kinetic analyses using recombinant enzyme systems are employed. Such studies involve expressing a single, specific enzyme, like a particular CYP450 isoform, and measuring its interaction with the substrate (piperacillin). researchgate.netresearchgate.net This allows for the determination of key kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). europa.eu These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Synthetic Methodologies and Derivative Chemistry of Desethyl Pipc

Rational Design and Total Synthesis Strategies for Desethyl-PIPC

The synthesis of this compound primarily involves the dealkylation of its parent compound, piperacillin (B28561). nih.gov This transformation is a key step in mimicking the metabolic pathway observed in humans. nih.gov

Novel Chemical Routes for N-Dealkylation Precursors

N-dealkylation is a crucial transformation in organic synthesis, providing access to a variety of chemical structures. nih.gov In the context of this compound, the precursor is piperacillin, which undergoes N-deethylation. nih.gov Various methods for N-dealkylation of amines have been developed, including chemical, catalytic, electrochemical, photochemical, and enzymatic approaches. nih.gov

One common chemical method for N-dealkylation involves the use of chloroformate reagents. nih.gov The reaction of a tertiary amine with a chloroformate yields a carbamate (B1207046) and an alkyl chloride. nih.gov This approach has been widely applied to various amines, including natural products. nih.gov For the synthesis of this compound, a similar strategy could be envisioned, where piperacillin is treated with a suitable chloroformate to remove the ethyl group from the piperazine (B1678402) ring.

Another approach to N-dealkylation is through oxidative methods. Cytochrome P450 enzymes, for instance, are known to catalyze the N-dealkylation of various compounds in vivo. researchgate.net The mechanism often involves either a single electron transfer (SET) or a hydrogen atom transfer (HAT) process. researchgate.net Understanding these enzymatic mechanisms can guide the rational design of chemical catalysts that mimic their function for in vitro synthesis.

The semi-synthesis of piperacillin itself starts from ampicillin, where a hydrophilic heterocyclic group is added to the α-amino group. wikipedia.org This modification enhances its activity against Gram-negative bacteria. wikipedia.org The synthesis of this compound would therefore be a subsequent step after the formation of piperacillin.

PrecursorReagent/MethodProductReference
PiperacillinHuman liver S9 mixThis compound nih.gov
Tertiary AminesChloroformatesN-dealkylated amine nih.gov
AtrazineRhodococcus sp. strain NI86/21Desethyl-atrazine researchgate.net

Chemo-Enzymatic Approaches to this compound Production

Chemo-enzymatic synthesis combines the efficiency of enzymatic transformations with the precision of chemical synthesis, offering a powerful strategy for producing complex molecules. beilstein-journals.orgnih.gov Enzymes are increasingly recognized for their ability to perform transformations that are challenging to achieve through conventional organic chemistry. nih.gov

In the case of this compound, its formation from piperacillin has been observed in vitro using human liver S9 fractions, which contain a mixture of metabolic enzymes. nih.gov This suggests that an enzymatic approach could be a viable route for its production. The formation is specific to human liver enzymes, as it was not observed with rat liver S9 mix. nih.gov This highlights the potential for using specific enzymes for targeted synthesis.

A general chemo-enzymatic strategy could involve the synthesis of piperacillin through established chemical routes, followed by an enzymatic N-deethylation step. This approach could leverage the high selectivity of enzymes to avoid unwanted side reactions. For example, a practical chemo-enzymatic method was developed for the synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid, demonstrating the feasibility of combining biotransformation with chemical steps. rsc.org

The development of such a process for this compound would require the identification and isolation of the specific enzyme responsible for the N-deethylation of piperacillin from human liver S9 fractions. Once identified, the enzyme could be produced recombinantly and used on a preparative scale.

Starting MaterialKey TransformationMethodProductReference
PiperacillinN-deethylationHuman liver S9 in vitroThis compound nih.gov
Ricinoleic AcidHydroxylation & OxidationChemo-enzymatic11-hydroxyundecanoic acid rsc.org
PropenylbenzenesEpoxidation & HydrolysisChemo-enzymaticDiols and hydroxy ketones frontiersin.org

Synthesis of this compound Analogs and Structurally Related Compounds

The synthesis of analogs allows for the exploration of structure-activity relationships and the potential development of new compounds with improved properties.

Exploration of Side-Chain Modifications and Ring System Alterations

Modifications to the side chains and core ring systems of a molecule can significantly impact its biological activity. peptide.comiris-biotech.de For this compound, this could involve altering the substituents on the piperazine ring or modifying the β-lactam core.

The synthesis of analogs often involves multi-step chemical sequences. For instance, the synthesis of didehydroepiandrosterone analogs as potential anticancer agents involved the modification of the steroidal backbone. nih.gov Similarly, the synthesis of various piperidine (B6355638) derivatives has been explored to investigate their antimicrobial activities. science.gov

In the context of this compound, analogs could be synthesized by starting with a modified piperacillin precursor or by directly modifying this compound itself. For example, the acyl side chain could be varied, or the piperazine ring could be replaced with other heterocyclic systems. The synthesis of porphyrin-modified amino acids for incorporation into peptides demonstrates a strategy for side-chain modification. rsc.org

Parent CompoundModificationSynthetic GoalReference
DidehydroepiandrosteroneSide-chain and ring modificationsAnticancer agents nih.gov
PiperidineBenzhydryl-sulfonyl group additionAntimicrobial agents science.gov
Glutamic AcidPorphyrin coupling to side chainDNA-binding peptides rsc.org

Stereoselective Synthesis of this compound and its Chiral Derivatives

Stereoselectivity is a critical aspect of drug synthesis, as different stereoisomers can have vastly different biological activities. msu.edu Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. msu.edu

The synthesis of chiral molecules can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture. mdpi.com For example, metal/lipase-catalyzed dynamic kinetic resolution (DKR) is a practical method for obtaining enantiopure esters from racemic alcohols. mdpi.com

In the case of this compound, which contains multiple chiral centers, its stereoselective synthesis would be a significant challenge. The synthesis would likely need to control the stereochemistry at each chiral center as it is formed. The stereoselective synthesis of trans-1,2-disubstituted alkenes using metallated 1-phenyl-1H-tetrazol-5-yl sulfones illustrates a method for controlling stereochemistry in a specific reaction type. organic-chemistry.org The synthesis of pyridine (B92270) and dihydropyridine (B1217469) derivatives through regio- and stereoselective addition to N-activated pyridines also provides examples of controlling stereochemistry in heterocyclic systems. nih.gov

A stereoselective synthesis of this compound would likely involve a multi-step approach, potentially utilizing enzymatic resolutions or asymmetric catalysis to set the key stereocenters.

Reaction TypeKey FeatureOutcomeReference
Dynamic Kinetic ResolutionMetal/lipase catalysisEnantiopure esters mdpi.com
Julia-Kocienski OlefinationStereoselective condensationtrans-1,2-disubstituted alkenes organic-chemistry.org
Addition to N-activated PyridinesRegio- and stereoselectiveChiral pyridine derivatives nih.gov

Isolation and Purification of this compound from Complex Biotransformation Matrices (Research Scale)

The isolation and purification of a target compound from a complex mixture, such as a biotransformation matrix, is a critical step in its characterization and further study. nih.gov

At a research scale, chromatographic techniques are commonly employed for purification. High-performance liquid chromatography (HPLC) is a powerful tool for separating compounds based on their physicochemical properties. nih.gov In the study of this compound formation from piperacillin by human liver S9, HPLC was used to detect and quantify the metabolite. nih.gov

For more complex mixtures, a multi-step purification strategy may be necessary. This can involve initial extraction steps to remove bulk impurities, followed by one or more chromatographic steps. For instance, in the biotransformation-guided purification of a novel glycoside, the crude extract was first partitioned, and then the fractions were subjected to further purification. nih.gov

The choice of purification method depends on the properties of the target compound and the nature of the impurities. For trace impurities, preparative supercritical fluid chromatography (SFC) can be a useful technique. waters.com After purification, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the isolated compound. wdh.ac.id

TechniqueApplicationPurposeReference
High-Performance Liquid Chromatography (HPLC)Separation of metabolitesDetection and quantification nih.gov
Biotransformation-Guided PurificationIsolation from complex extractYielding a novel compound nih.gov
Preparative Supercritical Fluid Chromatography (SFC)Isolation of trace impuritiesStructural elucidation waters.com

Advanced Analytical Methodologies for Desethyl Pipc Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture, which is a prerequisite for accurate identification and quantification. For a compound like Desethyl-PIPC, both high-performance and ultra-high-performance liquid chromatography are powerful tools.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical and chemical analysis, enabling the separation of a wide array of compounds. nih.gov For the analysis of this compound and related metabolites, reversed-phase HPLC is the most common approach. pensoft.net This technique separates molecules based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com

The selection of the column is critical; a C18 column is frequently employed for its versatility in separating a broad range of analytes. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.govnih.gov

Diverse detection modalities can be coupled with HPLC for the analysis of this compound. A UV/Vis detector is commonly used if the molecule possesses a chromophore that absorbs light in the ultraviolet-visible range. nih.gov For more comprehensive analysis, a Diode Array Detector (DAD) can be employed, which provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of Desethyl Metabolites

Parameter Typical Setting Purpose
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid Elution of analytes from the column.
Flow Rate 0.8 - 1.2 mL/min Controls retention time and separation efficiency.
Column Temp. 25 - 40 °C Affects viscosity and separation kinetics.
Detector UV/Vis or Diode Array Detector (DAD) Detection and preliminary identification of the analyte.

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. ijraset.comnih.gov This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi). youtube.comsigmaaldrich.com

The primary advantage of UHPLC is the significant reduction in analysis time, often by a factor of up to ten, while simultaneously improving chromatographic resolution. nih.gov This high-throughput capability is invaluable in settings where a large number of samples need to be analyzed. For this compound, a UHPLC method would allow for faster quantification and the ability to resolve it from closely related impurities or metabolites. researchgate.net The principles of separation remain the same as HPLC, with reversed-phase chromatography being the most common mode. pageplace.de

The transition from HPLC to UHPLC can lead to narrower and sharper peaks, which translates to increased sensitivity and more accurate quantification. youtube.com

Table 2: Comparison of HPLC and UHPLC Performance Characteristics

Feature HPLC UHPLC
Particle Size 3 - 5 µm < 2 µm
Operating Pressure 2,000 - 6,000 psi 6,000 - 15,000 psi
Analysis Time Longer Shorter (Faster)
Resolution Good Excellent
Sensitivity Good Higher

| Solvent Consumption | Higher | Lower |

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. nih.gov When coupled with a chromatographic separation technique like LC or GC, it becomes a powerful tool for the definitive identification and quantification of compounds like this compound. rsc.org

Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. technologynetworks.com This technique utilizes a mass spectrometer, typically a triple quadrupole, that can perform two stages of mass analysis. mdpi.com

In the first stage, a precursor ion corresponding to the molecular weight of this compound is selected. This ion is then fragmented through collision with an inert gas in a process called collision-induced dissociation (CID). In the second stage, a specific product ion, which is a characteristic fragment of the precursor ion, is selected and detected. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of specificity, as it is highly unlikely that other compounds in the sample will have the same precursor ion, product ion, and chromatographic retention time. youtube.com The high selectivity of LC-MS/MS allows for minimal sample cleanup and the ability to detect trace amounts of the analyte. technologynetworks.com

Table 3: Key Parameters in LC-MS/MS Method Development

Parameter Description
Ionization Source Electrospray Ionization (ESI) is common for polar molecules.
Polarity Positive or negative ion mode, depending on the analyte's structure.
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact molecule (e.g., [M+H]+).
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor.
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.

| Dwell Time | The time spent monitoring a specific MRM transition. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This capability, often achieved using Orbitrap or Time-of-Flight (TOF) mass analyzers, allows for the determination of the elemental composition of an ion. youtube.com For the analysis of this compound, HRMS is invaluable for confirming its identity by matching the measured accurate mass to the theoretical mass calculated from its chemical formula. researchgate.net

Beyond simple identification, HRMS is a powerful tool for metabolite profiling. pharmaron.com When analyzing biological samples, HRMS can detect a wide range of potential metabolites in a single full-scan acquisition. uniroma1.itnih.gov By comparing the accurate masses of detected ions to the parent drug, researchers can identify potential biotransformations such as hydroxylation, glucuronidation, or further dealkylation. Subsequent MS/MS analysis on the HRMS instrument can then provide structural information on these potential metabolites. nih.gov

Table 4: Applications of High-Resolution Mass Spectrometry (HRMS)

Application Description
Accurate Mass Measurement Provides high confidence in the elemental composition of this compound.
Unknown Identification Helps to elucidate the structure of unknown impurities or metabolites.
Metabolite Profiling Untargeted screening for potential metabolites in complex biological samples. pharmaron.com

| Retrospective Analysis | Full-scan HRMS data can be re-interrogated for newly discovered compounds of interest without re-running the sample. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. cmbr-journal.com For a compound like this compound, which may not be sufficiently volatile for direct GC-MS analysis, a derivatization step is often necessary. nih.gov Derivatization involves chemically modifying the analyte to increase its volatility and improve its chromatographic properties. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which is typically a single quadrupole or ion trap, for detection and identification. The resulting mass spectra, which show the fragmentation pattern of the derivatized analyte, can be compared to spectral libraries for confirmation. nih.gov GC-MS is a highly sensitive and specific method, particularly for targeted analysis in forensic and toxicological screening. researchgate.netumich.edu

Table 5: General Workflow for GC-MS Analysis with Derivatization

Step Description
1. Sample Extraction Isolation of this compound from the sample matrix.
2. Derivatization Chemical reaction (e.g., silylation) to increase volatility.
3. GC Separation Separation of the derivatized analyte on a capillary column.
4. Ionization Typically Electron Ionization (EI) at 70 eV to create reproducible fragments.

| 5. MS Detection | Mass analysis of fragment ions for identification and quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules such as this compound. researchgate.netresearchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by observing the behavior of atomic nuclei in a strong magnetic field. researchgate.netslideshare.net For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure fully. wpmucdn.comweebly.com

¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the integration of signals, which is proportional to the number of protons generating the signal. slideshare.net The chemical shift values, typically ranging from 0-10 ppm for most organic compounds, indicate the local electronic environment of each proton. weebly.com For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the protons of the piperidine (B6355638) ring, and the protons of the N-ethyl group.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. uobasrah.edu.iq Each unique carbon atom in the this compound structure would produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are much wider than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. researchgate.net The spectrum would reveal the presence of aromatic carbons, aliphatic carbons in the piperidine and ethyl groups, and any quaternary carbons. researchgate.net

2D NMR Techniques: To establish the complete connectivity of the this compound structure, 2D NMR experiments are crucial. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. mdpi.com It is particularly powerful for connecting molecular fragments across quaternary carbons or heteroatoms, which is essential for assembling the complete structure of this compound. wpmucdn.com

The collective data from these NMR experiments allows for the unequivocal confirmation of the this compound molecular structure.

Interactive Table: Hypothetical NMR Data for this compound

This table presents representative, hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound based on known values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity
Phenyl-C1~140--
Phenyl-C2/C6~129~7.3d
Phenyl-C3/C5~128~7.2t
Phenyl-C4~127~7.1t
Piperidine-C2/C6~53~2.8t
Piperidine-C3/C5~26~1.6m
Piperidine-C4~24~1.5m
N-CH₂~50~2.5q
N-CH₂-CH₃~12~1.1t
d = doublet, t = triplet, q = quartet, m = multiplet

Method Validation for Reproducibility and Robustness in Academic Research Settings

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. wjarr.comscispace.com In academic research settings, particularly for the quantification of novel psychoactive substances (NPS) like this compound, robust method validation demonstrates the scientific soundness of the findings. nih.govtandfonline.com Validation is performed by assessing a set of specific performance parameters, often following guidelines from regulatory bodies. europa.euscielo.br

Key validation parameters for a quantitative method, such as one using liquid chromatography-tandem mass spectrometry (LC-MS/MS), include: researchgate.net

Selectivity and Specificity: This ensures the method can unequivocally measure the analyte (this compound) in the presence of other components, such as metabolites, impurities, or matrix components. scielo.br It is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. europa.eu It is determined by analyzing samples with known concentrations of this compound (e.g., spiked blank matrix) and calculating the percent recovery. ikev.org

Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. europa.eu It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is reported as the relative standard deviation (RSD). ikev.org

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. europa.eu

Interactive Table: Typical Method Validation Parameters and Acceptance Criteria for this compound Analysis

Validation ParameterPurposeTypical Acceptance Criteria (Academic Research)
Selectivity Differentiate analyte from interferencesNo significant interfering peaks at the analyte's retention time in blank samples.
Accuracy Closeness to the true valueMean recovery of 85-115% of the nominal concentration.
Precision (RSD) Agreement between repeated measurementsRSD ≤ 15% for quality control samples. nih.gov
Linearity (r²) Proportionality of signal to concentrationCorrelation coefficient (r²) ≥ 0.99. scielo.br
Limit of Quantitation (LOQ) Lowest concentration measured reliablyAnalyte signal should be at least 5-10 times the baseline noise, with acceptable accuracy and precision. researchgate.net
Robustness Reliability with minor method variationsRSD of results should remain within acceptable limits (e.g., ≤ 20%) after small changes to method parameters. europa.eu

Strategies for Overcoming Matrix Effects in Biological Sample Analysis

When analyzing this compound in biological samples such as blood, plasma, or urine, co-extracting endogenous components can interfere with the ionization process in the mass spectrometer source. eijppr.com This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method. eijppr.commedipharmsai.com The multifaceted nature of matrix effects necessitates a strategic approach to mitigate their impact. nih.gov

Several strategies can be implemented to reduce or eliminate matrix effects during the development of a bioanalytical method: nih.gov

Advanced Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte of interest. researchgate.netchromatographyonline.com

Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and significant matrix effects. researchgate.net

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent can be optimized to maximize analyte recovery and minimize interferences. researchgate.net

Solid-Phase Extraction (SPE): A highly effective technique that provides very clean extracts. researchgate.net SPE cartridges with various sorbent chemistries (e.g., reversed-phase, ion exchange, or mixed-mode) can be used to selectively retain the analyte while washing away matrix components. researchgate.netresearchgate.net Polymeric mixed-mode SPE is often highly effective at reducing matrix components. researchgate.net

Chromatographic Optimization: Modifying the LC conditions can separate this compound from co-eluting matrix components. chromatographyonline.com This can be achieved by adjusting the mobile phase composition, pH, or gradient profile to alter the retention times of the analyte and interfering substances. nih.govresearchgate.net Using techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce the impact of matrix effects compared to traditional HPLC. researchgate.net

Use of Internal Standards (IS): The use of an appropriate internal standard is a common and effective way to compensate for matrix effects. nih.govresearchgate.net An ideal IS has physicochemical properties very similar to the analyte and is affected by the matrix in the same way. researchgate.net A stable isotope-labeled (SIL) internal standard of this compound (e.g., d4-Desethyl-PIPC) is the gold standard, as it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, thereby providing the most accurate correction. researchgate.net

Matrix-Matched Calibrators: When a blank matrix is available, calibration standards and quality controls can be prepared in the same biological matrix as the unknown samples. nih.gov This approach helps to ensure that the calibrators and the samples experience the same degree of matrix effect, improving the accuracy of quantification.

An integrated approach combining an effective sample clean-up method, optimized chromatography, and the use of a stable isotope-labeled internal standard is the most robust strategy for overcoming matrix effects in the bioanalysis of this compound. nih.gov

Interactive Table: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness in Reducing Matrix EffectsAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.LowFast, simple, inexpensive. researchgate.netResults in significant matrix effects due to residual components. researchgate.net
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighProvides cleaner extracts than PPT. researchgate.netCan have low recovery for polar analytes; can be labor-intensive. researchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High to Very HighHighly selective, provides very clean extracts, reduces matrix effects significantly. researchgate.netMore complex and expensive than PPT or LLE. researchgate.net

Information regarding "this compound" is not available in the public domain, preventing the generation of the requested article.

Initial comprehensive searches for the chemical compound “this compound” have yielded no specific scientific literature or data. As a result, the generation of a detailed article focusing on its pharmacological investigations and mechanistic studies, as per the provided outline, cannot be fulfilled at this time.

The requested article structure necessitates in-depth, scientifically accurate information and data tables pertaining to non-clinical studies of this compound. This includes specifics on receptor binding affinities, functional assays, structure-activity relationships, computational modeling, and its effects on intracellular signaling pathways.

Further investigation would be possible if an alternative name, chemical structure, or any associated research context for "this compound" were available. At present, the lack of publicly accessible information makes the creation of an accurate and informative article on this subject unfeasible.

Pharmacological Investigations and Mechanistic Studies of Desethyl Pipc Non Clinical Focus

Enzyme Inhibition or Activation Profiling

There is no specific data available in the reviewed literature detailing the enzyme inhibition or activation profile of isolated Desethyl-PIPC. As an active metabolite of Piperacillin (B28561), it is presumed to exert its antibacterial effect by inhibiting bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for cell wall synthesis. wikipedia.orgoup.com However, quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for the interaction of this compound with specific PBPs or its susceptibility to various β-lactamase enzymes could not be located. Comparative studies focus on the activity of Piperacillin with and without β-lactamase inhibitors against various bacterial strains, rather than the isolated activity of its metabolites. nih.govnih.gov

Protein-Ligand Interaction Dynamics via Spectroscopic and Biophysical Methods

No dedicated studies employing spectroscopic or biophysical methods such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to analyze the interaction dynamics between this compound and its target proteins were found.

Research has been conducted on the covalent modification of proteins by Piperacillin and its metabolites. One study utilized mass spectrometry to characterize the formation of haptens from Desethyl-piperacillin that subsequently bind to lysine (B10760008) residues on proteins. researchgate.net This indicates a form of protein interaction, specifically covalent adduction, but does not provide data on the non-covalent binding affinity, thermodynamics, or kinetics that are typically elucidated by the specified biophysical methods.

Furthermore, detailed biophysical studies have been performed on other metabolites of Piperacillin, such as its hydrolysis product (5S)-penicilloic acid and its noncovalent binding to PBP3, but this information is not applicable to this compound. nih.gov

Due to the absence of specific research data for this compound in these areas, it is not possible to construct the requested detailed analysis or data tables without resorting to speculation or misattribution of data from the parent compound.

Preclinical Research Models and in Vitro Systems for Desethyl Pipc Investigation

Application of In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture systems are fundamental in the initial stages of research to determine the metabolic pathways and functional characteristics of new chemical entities.

The metabolic conversion of Piperacillin (B28561) to Desethyl-PIPC has been investigated using various in vitro systems derived from hepatic tissues. nih.govnih.gov Studies utilizing pooled human liver microsomes and sandwich-cultured human hepatocytes have successfully demonstrated the formation of this compound. nih.gov In these systems, this compound was detected, and it was observed to be excreted into the bile canaliculi of the cultured hepatocytes. nih.gov Furthermore, a glucuronide conjugate of this compound was also identified in these in vitro models, marking the first instance of its detection both in vitro and in vivo. nih.gov

Interestingly, the formation of this compound appears to be species-specific. In a comparative study, while this compound was formed in incubations with human liver S9 fractions, it was not detected in parallel incubations with liver S9 fractions from rats. nih.gov Similarly, when kidney cortex and medulla S9 fractions from both humans and rats were used, this compound was not formed, suggesting that the liver is the primary site of this metabolic conversion in humans. nih.gov

Table 1: In Vitro Metabolism of Piperacillin to this compound in Liver and Kidney Subcellular Fractions

Tissue SourceSubcellular FractionSpeciesThis compound Formation
LiverS9 MixHumanDetected
LiverS9 MixRatNot Detected
Kidney CortexS9 MixHumanNot Detected
Kidney CortexS9 MixRatNot Detected
Kidney MedullaS9 MixHumanNot Detected
Kidney MedullaS9 MixRatNot Detected

This table is generated based on data from a comparative in vitro study. nih.gov

Currently, there is no publicly available scientific literature detailing the functional characterization of this compound using receptor-expressing cell lines.

Utilization of Animal Models for Pharmacological Research

Animal models are crucial for understanding the in vivo pharmacology of a compound. However, the available literature indicates that the formation of this compound is a unique human metabolite, which presents challenges for its study in common preclinical animal models such as rodents. nih.gov

There is a lack of available data from studies investigating the in vivo metabolic fate and biodistribution of this compound in preclinical species. Research indicates that this compound is not formed in rats, which are a common species for such studies. nih.gov

No studies have been published that investigate the biological responses induced by this compound in the organ systems of animal models.

Development of Advanced Ex Vivo Tissue Slice Systems for Metabolic and Receptor Studies

There is currently no scientific literature available on the use of advanced ex vivo tissue slice systems for the metabolic or receptor-based study of this compound.

Future Directions and Emerging Research Avenues for Desethyl Pipc

Integration of Systems Biology and Network Pharmacology Approaches

The traditional "one-drug, one-target" model is often insufficient to describe the full spectrum of effects of a psychoactive substance. Systems biology and network pharmacology offer a more holistic approach by considering the complex network of interactions between a drug and various biological components. medrxiv.orgresearchgate.net

Table 1: Hypothetical Network Pharmacology Targets for N-desethyl isotonitazene

Target ClassPotential Interacting ProteinsImplied Biological PathwayResearch Implication
Primary Targetµ-Opioid Receptor (MOR)G-protein coupled receptor signalingAnalgesia, respiratory depression, euphoria
Off-TargetSigma ReceptorsNeuromodulation, cellular stress responseContribution to psychotomimetic effects or neurotoxicity
Downstream Effectorsβ-arrestin-2, adenylyl cyclaseReceptor desensitization, cellular signaling cascadesUnderstanding tolerance and withdrawal mechanisms
Interacting PathwaysDopaminergic system, serotonergic systemReward pathways, mood regulationElucidating addiction potential and mood-related side effects

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Insight

Omics technologies provide a powerful, unbiased way to assess the global changes occurring in a biological system in response to a chemical exposure. researchgate.net For N-desethyl isotonitazene, proteomics and metabolomics could offer deep insights into its mechanisms of action and toxicity. researchgate.net

Proteomics: A quantitative proteomic analysis of cells or tissues exposed to N-desethyl isotonitazene could identify alterations in protein expression. frontiersin.org This could reveal, for example, changes in proteins involved in neuronal signaling, cell stress, apoptosis, or metabolism. Such studies have been used to understand the effects of other opioids, identifying changes in proteins related to energy metabolism and cell structure. researchgate.net Phosphoproteomics, a sub-discipline of proteomics, could specifically investigate changes in protein phosphorylation, a key mechanism in cellular signaling, which has been shown to be crucial in opioid receptor signaling. nih.gov

Metabolomics: Untargeted metabolomics can identify a broad range of small molecules in biological samples, providing a functional readout of the physiological state. nih.gov Studying the metabolomic profile of urine, blood, or tissue after exposure to N-desethyl isotonitazene could identify specific biomarkers of exposure. researchgate.net Furthermore, it could reveal disruptions in endogenous metabolic pathways, such as energy metabolism or neurotransmitter synthesis, providing clues to the compound's systemic effects. researchgate.netnih.gov

Table 2: Potential Omics-Based Research Findings for N-desethyl isotonitazene

Omics TechnologyHypothetical FindingBiological Implication
Proteomics Upregulation of heat shock proteinsCellular stress response
Downregulation of synaptic proteinsAltered neuronal function
Changes in phosphorylation of ERK/MAPK pathway proteinsModulation of key signaling cascades
Metabolomics Altered levels of acylcarnitinesDisruption of fatty acid metabolism and energy production
Perturbation of tryptophan metabolismImpact on serotonin (B10506) and kynurenine (B1673888) pathways
Identification of novel downstream metabolitesElucidation of the full metabolic fate

Advancements in Computational Drug Discovery and Rational Design of N-desethyl isotonitazene Analogs for Targeted Research Probes

Computational methods are invaluable for understanding drug-receptor interactions and for designing new molecules with specific properties. researchgate.net In the absence of an experimental structure of N-desethyl isotonitazene bound to the µ-opioid receptor, computational approaches like molecular docking and molecular dynamics simulations can predict its binding pose and key interactions. researchgate.net

These computational models can then be used for the rational design of novel analogs of N-desethyl isotonitazene. The goal would not be to create new illicit substances, but to develop highly specific research probes. For example, by modifying the chemical structure, it may be possible to create:

Fluorescently labeled analogs: For use in cellular imaging studies to visualize receptor localization and trafficking.

Biotinylated or photo-affinity labeled analogs: To help isolate and identify receptor-ligand complexes and interacting proteins.

Analogs with altered selectivity: To probe the function of different opioid receptor subtypes (µ, δ, κ).

Radiolabeled analogs: For use in in vivo imaging techniques like Positron Emission Tomography (PET) to study receptor distribution and occupancy in the brain.

Table 3: Illustrative Design of N-desethyl isotonitazene Analogs as Research Probes

Analog TypeProposed Structural ModificationResearch Application
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., FITC, Rhodamine) to a non-critical region of the moleculeLive-cell imaging of µ-opioid receptor dynamics
Photo-affinity ProbeIncorporation of a photoreactive group (e.g., azido, benzophenone)Covalent labeling and identification of binding site residues
Selective AntagonistModification of the ethylamine (B1201723) side chain to introduce steric hindrance or alter electronic propertiesProbing the specific role of the µ-opioid receptor in complex biological systems

Exploration of N-desethyl isotonitazene as a Biochemical Tool for Investigating Parent Compound Mechanisms

By comparing the in vitro and in vivo effects of isotonitazene and N-desethyl isotonitazene side-by-side, researchers can determine the relative contribution of the parent drug versus the metabolite to the observed effects. This can help answer key questions:

Is the parent compound primarily a prodrug, with the metabolite responsible for most of the opioid activity?

Do the parent and metabolite have different pharmacological profiles (e.g., different receptor affinities, efficacies, or off-target effects)?

Does the rate of metabolism from isotonitazene to N-desethyl isotonitazene influence the onset, duration, and intensity of the opioid effects?

Understanding these aspects is vital for clinical and forensic toxicology, as it can help in the interpretation of toxicological findings and in developing better strategies for treating overdoses. nih.gov The metabolic transformation is a key aspect, with studies on related compounds showing that N-dealkylation is a primary pathway. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.